molecular formula C21H21N3O3S B11418476 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11418476
M. Wt: 395.5 g/mol
InChI Key: LNJBXEMPNJHEPB-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenyl)-5-(2-methoxyethyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. This compound features a unique structure that combines multiple functional groups, including hydroxyphenyl, methoxyethyl, and methylsulfanyl phenyl, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Functional Group Introduction: Subsequent steps involve the introduction of the hydroxyphenyl, methoxyethyl, and methylsulfanyl phenyl groups through various substitution reactions. These steps often require specific reagents and catalysts to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and the use of scalable catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The compound can be reduced at various positions, particularly at the pyrazole ring.

    Substitution: The methoxyethyl and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinone derivatives, while reduction of the pyrazole ring could lead to dihydropyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its various functional groups can interact with different biological targets, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with multiple biological targets, offering opportunities for the treatment of various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyphenyl group can form hydrogen bonds, the methoxyethyl group can participate in hydrophobic interactions, and the methylsulfanyl group can engage in sulfur-based interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyphenyl)-4,5-dihydropyrazole: Lacks the methoxyethyl and methylsulfanyl groups, resulting in different reactivity and biological activity.

    5-(2-Methoxyethyl)-4,5-dihydropyrazole:

    4-[4-(Methylsulfanyl)phenyl]-4,5-dihydropyrazole: Lacks the hydroxyphenyl and methoxyethyl groups, leading to different interaction profiles with biological targets.

Uniqueness

The uniqueness of 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one lies in its combination of functional groups, which provides a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(4-methylsulfanylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C21H21N3O3S/c1-27-12-11-24-20(13-7-9-14(28-2)10-8-13)17-18(22-23-19(17)21(24)26)15-5-3-4-6-16(15)25/h3-10,20,25H,11-12H2,1-2H3,(H,22,23)

InChI Key

LNJBXEMPNJHEPB-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)SC

Origin of Product

United States

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